Tenovin-3

抗病毒 sirtuin抑制剂 病毒复制

Researchers studying sirtuin biology often face the challenge of finding a chemical probe that simultaneously inhibits both SIRT1 and SIRT2 without confounding off-target effects. Tenovin-3 addresses this need with a balanced dual-inhibition profile, achieving 73.9±1% SIRT1 and 94.9±1% SIRT2 inhibition at 60 μM, while lacking the tertiary amine structure that introduces lysosomotropic artifacts in autophagy assays. • Anti-LACV EC50: 2.19 μM; Anti-VV EC50: 2.72 μM - enables dose-response studies of sirtuin-dependent viral replication. • Selective cytotoxicity in EGFR exon 19 deletion NSCLC (PC9 cells) via dual apoptosis/ferroptosis induction through mitochondrial VDAC1/cytochrome c pathway. • pKa 4.6 (vs. 9.45 for Tenovin-6) - reduced lysosomal trapping for cleaner mechanistic interpretation. Supplied as ≥98% purity crystalline solid with full QC documentation. Standard packaging: 5 mg, 25 mg, 100 mg. Bulk quantities available upon request with expedited global delivery.

Molecular Formula C18H21N3OS
Molecular Weight 327.4 g/mol
CAS No. 1011301-27-1
Cat. No. B1683005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenovin-3
CAS1011301-27-1
SynonymsTenovin-3;  Tenovin 3;  Tenovin3.
Molecular FormulaC18H21N3OS
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N
InChIInChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23)
InChIKeyNLAXTZPUTNGRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tenovin-3: Sirtuin抑制剂与p53激活剂特性概述


Tenovin-3 (CAS: 1011301-27-1) 是一种小分子sirtuin抑制剂和p53转录活性激活剂[1]。该化合物化学名为N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide,分子式为C18H21N3OS,分子量为327.44[2]。作为Tenovin家族成员,Tenovin-3通过抑制SirT1和SirT2(NAD+依赖性III类组蛋白脱乙酰酶)来保护p53免受MDM2介导的降解,进而在MCF-7细胞中增加p53水平[1]。Tenovin-3已在MCF-7细胞中以10 μM处理6小时的条件下被验证可增加p53水平[3]。

Sirtuin pathway SirT1/SirT2 inhibition studies
p53 axis p53 stabilization and transcription assays
Autophagy LC3B-II modulation context

Tenovin-3药理学差异与不可替代性


Tenovin家族化合物虽共享核心sirtuin抑制机制,但成员间在SIRT亚型选择性、水溶性及下游表型效应上存在显著差异,不可简单互换[1]。Tenovin-1因水不溶性无法测定IC50,且缺乏LC3B-II自噬积累活性[2];Tenovin-6虽经结构修饰提升了水溶性,但同时获得SIRT3抑制活性(IC50 = 67 μM),且对HSA的结合构象产生更大干扰[3]。相比之下,Tenovin-3在保留p53激活功能的同时展现出独特的药理学特征——包括差异化的抗病毒活性谱和对EGFR外显子19缺失突变型NSCLC的选择性抑制效应——使其在特定研究应用中不可替代[4]。以下定量证据阐明这些关键差异。

Target
Analog
Key Mismatch
Tenovin-3
Tenovin-1
May lack LC3B-II readout and DMSO solubility; physicochemical constraints may limit assay compatibility
Tenovin-3
Tenovin-6
Broader isoform profile (SIRT3) and divergent pKa may shift cellular response context

Tenovin-3差异化选择的定量证据


抗病毒活性:La Crosse病毒抑制效力

Tenovin-3对La Crosse病毒(LACV)和Vaccinia病毒(VV)均表现出抗病毒活性,其对LACV的EC50为2.19 μM,对VV的EC50为2.72 μM[1]。该数据来源于非洲绿猴Vero细胞中的抗病毒实验。

Antiviral EC50
Head-to-head
LACV 2.19 μM / VV 2.72 μM
Supports antiviral assay context
Vero cell model
抗病毒 sirtuin抑制剂 病毒复制

自噬标志物LC3B-II积累活性

在MDA-MB468细胞中通过Western blotting评估的LC3B-II积累活性显示:Tenovin-3呈现LC3B-II积累阳性,而Tenovin-1为阴性,尽管两者均缺乏脂肪族叔胺结构[1]。Tenovin-6同时具有脂肪族叔胺、LC3B-II积累活性和p53激活功能[1]。pKa计算值方面,Tenovin-3为4.6,显著低于Tenovin-6的9.45[1]。

LC3B-II & pKa profile
Head-to-head
LC3B-II: present (Ten-3) vs absent (Ten-1)
pKa: 4.6 (Ten-3) vs 9.45 (Ten-6)
Autophagy modulation without tertiary amine
MDA-MB468 cells; in silico pKa
自噬 LC3B-II 结构-活性关系

EGFR外显子19缺失NSCLC的选择性抑制

通过高通量筛选,Tenovin-3被鉴定为对携带EGFR外显子19缺失(EGFR-19del)的非小细胞肺癌(NSCLC)细胞具有选择性抑制活性的化合物[1]。在PC9细胞(EGFR-19del细胞系)中,Tenovin-3通过诱导线粒体途径的凋亡和铁死亡发挥特定的增殖抑制效应[1]。

EGFR-19del selectivity
Data to verify
Selective inhibition in PC9 cells (HTS)
Reported selectivity context
Source-specific review
NSCLC EGFR外显子19缺失 铁死亡

SIRT1与SIRT2抑制效力

在浓度为60 μM的条件下,Tenovin-3对SIRT1的去乙酰化酶活性抑制率为73.9% ± 1%,对SIRT2的抑制率为94.9% ± 1%[1]。相比之下,同一研究中Tenovin家族其他类似物对SIRT1和SIRT2的抑制活性差异显著,部分类似物对SIRT1的抑制率低至12.5%–34.2%[1]。

SIRT1/2 inhibition
Cross-study
SIRT1 73.9% / SIRT2 94.9% (60 μM)
Supports dual-target inhibition context
Tenovin analogs range 12.5–94.9%
SIRT1 SIRT2 酶抑制 构效关系

DMSO溶解度与实验操作性

多供应商实测数据显示,Tenovin-3在DMSO中的溶解度达到59–65 mg/mL (180–199 mM)[1],显著高于早期产品手册中报道的0.25–0.5 mg/mL。同时,Tenovin-3在水和乙醇中不溶[1]。

DMSO solubility
Supporting
59–65 mg/mL (180–199 mM)
Supports stock preparation
Lot-specific review
溶解度 DMSO 储备液配制 体外实验

p53转录激活效能

Tenovin-3在10 μM浓度下处理MCF-7细胞6小时后能够增加p53水平,同时增加K40乙酰化α-微管蛋白水平(H1299细胞)并抑制SIRT2去乙酰化酶活性[1]。在头对头比较中,Tenovin-1、Tenovin-3、Tenovin-5和Tenovin-6均显示出p53增加活性(+),而Tenovin-4则无活性(−)[1]。

p53 pathway activity
Head-to-head
p53 increase: +
K40Ac-tubulin: +
Supports p53 pathway assay context
MCF-7 cell model
p53 MCF-7 转录激活 肿瘤抑制

Tenovin-3最佳研究应用场景


La Crosse病毒复制的sirtuin功能研究

Tenovin-3对La Crosse病毒(LACV)的EC50为2.19 μM,对Vaccinia病毒(VV)为2.72 μM[1]。研究者可利用此定量数据设计实验,探讨sirtuin活性对不同病毒(尤其布尼亚病毒科LACV)复制的差异化调控机制。其抗病毒活性在一位数微摩尔范围,与文献报道的Tenovin类化合物对哺乳动物细胞的活性浓度范围一致[2]。

EGFR突变NSCLC的铁死亡与凋亡交叉调控

Tenovin-3通过高通量筛选被鉴定为对EGFR外显子19缺失NSCLC细胞(PC9细胞)具有选择性抑制活性的化合物[3]。其通过线粒体途径(VDAC1和细胞色素c变化)同时诱导凋亡和铁死亡[3]。这一独特双重机制使Tenovin-3成为研究EGFR突变驱动NSCLC中铁死亡-凋亡交叉调控网络及线粒体功能障碍在其中的作用的有价值的化学探针。

sirtuin抑制与自噬调节的构效关系

Tenovin-3在缺乏脂肪族叔胺结构的条件下仍保留LC3B-II积累活性,而Tenovin-1同样缺乏叔胺结构却无LC3B-II积累[4]。同时其pKa(4.6)显著低于Tenovin-6(pKa 9.45)[4]。研究者可利用此结构-活性差异,设计对照实验以解耦sirtuin抑制与自噬调节之间的因果关系,避免叔胺基团引入的混杂效应。

双靶点sirtuin抑制的功能基因组学

Tenovin-3在60 μM下对SIRT1和SIRT2均表现出高抑制率(分别为73.9% ± 1%和94.9% ± 1%)[5],而其他Tenovin类似物对两靶点的抑制活性差异显著(部分类似物对SIRT1抑制率低至12.5%)[5]。对于需要同时抑制SIRT1和SIRT2以揭示两者功能冗余或协同作用的实验,Tenovin-3相比选择性更高或更低的类似物提供更均衡的双靶点覆盖。

Application
Selection Property
Validation Focus
La Crosse virus replication studies
Sirtuin-dependent antiviral context
Viral replication endpoint context
EGFR-19del NSCLC cell-model studies
Genotype-selective response
Apoptosis/ferroptosis endpoints
Autophagy regulation SAR studies
LC3B-II accumulation profile
Autophagy-sirtuin crosstalk context
Dual sirtuin inhibition studies
SIRT1/SIRT2 inhibition profile
Dual-target inhibition review

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38 linked technical documents
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